ALDH3A1 Inhibition vs. Reference Inhibitor CB7
2-Hydroxy-4,5-dimethylbenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.10 µM, as determined by spectrophotometric assay monitoring benzaldehyde oxidation [1]. In the same assay system, the known reference inhibitor CB7 (CHEMBL1378094) yields an IC₅₀ of 0.20 µM, representing a ~10‑fold greater potency [2]. While the target compound is less potent than CB7, its simple salicylaldehyde scaffold and lower molecular weight (150.17 Da vs. >300 Da for many CB7‑like chemotypes) make it an attractive starting point for fragment‑based or scaffold‑hopping campaigns where ligand efficiency is a critical parameter.
| Evidence Dimension | Human ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | CB7 (CHEMBL1378094): IC₅₀ = 0.20 µM (200 nM) |
| Quantified Difference | Target compound is ~10.5‑fold less potent than CB7 |
| Conditions | Inhibition of human ALDH3A1‑mediated benzaldehyde oxidation; 1 min pre‑incubation; spectrophotometric readout |
Why This Matters
Provides a validated benchmark for ALDH3A1 inhibition that enables researchers to select the compound as a low‑molecular‑weight starting scaffold with documented target engagement, complementing more potent but structurally complex reference inhibitors.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). IC₅₀ = 2.10E+3 nM for inhibition of human ALDH3A1‑mediated benzaldehyde oxidation. Accession via US9328112. View Source
- [2] BindingDB Entry BDBM50447056 (CHEMBL1378094, CB7). IC₅₀ = 200 nM for inhibition of human ALDH3A1. Accession via US9328112. View Source
